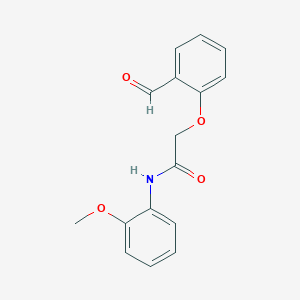![molecular formula C19H18N4O2S2 B307664 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307664.png)
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzoxazepine derivatives, which have shown promising results in medicinal chemistry, drug discovery, and other areas of research.
作用機序
The mechanism of action of 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of various diseases. For example, studies have shown that this compound may inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has various biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis, which is a form of programmed cell death that plays a role in the regulation of cell growth and development. In addition, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
実験室実験の利点と制限
One of the advantages of using 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has shown promising results in various assays and has potential applications in various fields of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and selectivity for specific applications.
将来の方向性
There are several future directions for research on 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of this compound and its potential applications in various fields of research. Another direction is to optimize the synthesis method for this compound and develop new analogs with improved efficacy and selectivity. Finally, research can be conducted to evaluate the toxicity and pharmacokinetics of this compound in vivo, which will be important for the development of this compound as a therapeutic agent.
合成法
The synthesis of 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. The starting material for the synthesis is 2-aminobenzoxazole, which is reacted with ethyl acetoacetate to form 2-oxo-2H-benzoxazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 3-(methylsulfanyl)-2-oxo-2H-benzoxazole-6-carboxylic acid ethyl ester. The next step involves the reaction of this intermediate with 2-chloro-4,5-dihydro-1,2,4-triazin-3(2H)-one to form 7-chloro-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Finally, this compound is reacted with butyric anhydride to form 7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine.
科学的研究の応用
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and selectivity. In addition, this compound has shown potential applications in the field of materials science, where it has been studied for its optical and electronic properties.
特性
製品名 |
7-Butyryl-3-(methylsulfanyl)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
分子式 |
C19H18N4O2S2 |
分子量 |
398.5 g/mol |
IUPAC名 |
1-(3-methylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one |
InChI |
InChI=1S/C19H18N4O2S2/c1-3-7-15(24)23-13-9-5-4-8-12(13)16-17(20-19(26-2)22-21-16)25-18(23)14-10-6-11-27-14/h4-6,8-11,18H,3,7H2,1-2H3 |
InChIキー |
VJTATNOPIPTWQF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CS4 |
正規SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![6-(5-Chloro-2,3-dimethoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307594.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)
![7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307605.png)